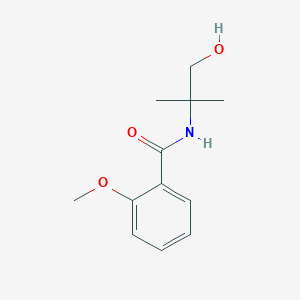

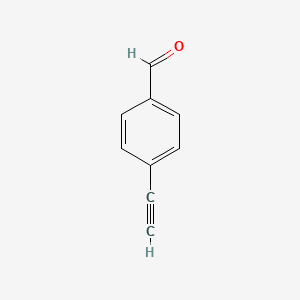

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Descripción general

Descripción

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Antibacterial Properties N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide and its derivatives have been explored for their antibacterial properties. A study by Shang et al. (2013) synthesized novel pleuromutilin derivatives, including a compound similar to this compound, demonstrating significant antibacterial activity against various strains including methicillin-resistant Staphylococcus aureus (Shang et al., 2013).

2. Agricultural Applications Research by Rouchaud et al. (1993) on the soil metabolism of the herbicide isoxaben in winter wheat crops identified a main soil metabolite structurally related to this compound. This study helps understand the environmental impact and degradation pathways of similar compounds used in agriculture (Rouchaud et al., 1993).

3. Potential in Pharmacology A 1981 study by Grisar et al. analyzed salicylamide derivatives related to medroxalol, which share structural similarities with this compound. This research provides insights into the pharmacological potential of such compounds in treating hypertension and their adrenergic antagonist properties (Grisar et al., 1981).

4. Chemical Synthesis and Reactions Xu et al. (2018) conducted a study on the Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, involving compounds structurally related to this compound. This research is crucial for understanding the chemical properties and reactions involving such compounds (Xu et al., 2018).

5. Anti-Parasite Activity Pastrana Restrepo et al. (2018) synthesized novel iodotyramides, structurally similar to this compound, and evaluated their anti-parasitic activity against pathogens such as Plasmodium falciparum and Leishmania panamensis. This highlights the potential use of such compounds in developing treatments for parasitic infections (Pastrana Restrepo et al., 2018).

Propiedades

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-6-4-5-7-10(9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTHWPXDNQJION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377322 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74201-13-1 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

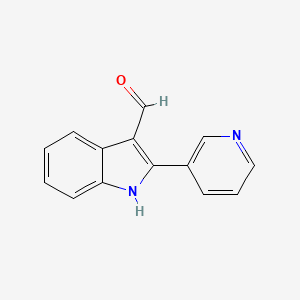

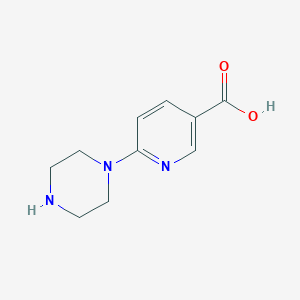

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)